4,6-Dimethylbenzene-1,3-disulfonamide
Description
Properties
IUPAC Name |
4,6-dimethylbenzene-1,3-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S2/c1-5-3-6(2)8(16(10,13)14)4-7(5)15(9,11)12/h3-4H,1-2H3,(H2,9,11,12)(H2,10,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQJWUISJISGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,6-dimethylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide .
Industrial Production Methods
Industrial production of 4,6-Dimethylbenzene-1,3-disulfonamide may involve large-scale sulfonation processes using continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylbenzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4,6-Dimethylbenzene-1,3-disulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dimethylbenzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Structural and Substituent Analysis
Disulfonamides vary significantly based on substituents, influencing reactivity and applications. Below is a comparative analysis:
Table 1: Key Disulfonamide Derivatives
Q & A
Q. What are the established methods for synthesizing 4,6-Dimethylbenzene-1,3-disulfonamide, and how are structural features validated?
The synthesis typically involves sulfonation and amidation steps. For example, brominated derivatives of benzene-1,3-disulfonamide (e.g., N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide) are used as intermediates or catalysts in multi-step reactions. Structural validation employs X-ray crystallography to confirm the positions of sulfonamide groups and methyl substituents, as demonstrated in Acta Crystallographica studies . Key analytical techniques include NMR, IR spectroscopy, and elemental analysis to verify purity and regiochemistry.
Q. How does the solubility of 4,6-Dimethylbenzene-1,3-disulfonamide influence its application in organic reactions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). This property necessitates solvent optimization for reactions. For instance, ethanol or acetonitrile is often used in catalytic reactions involving sulfonamide derivatives, as highlighted in studies on THP ether synthesis .
Q. What catalytic roles do sulfonamide derivatives play in organic synthesis?
4,6-Dimethylbenzene-1,3-disulfonamide derivatives act as Brønsted acids or halogenation agents. For example, poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) efficiently converts alcohols to THP ethers and aldehydes to oxazolines under ambient conditions . These catalysts are reusable and minimize side reactions like over-oxidation.
Advanced Research Questions
Q. How do steric and electronic effects of methyl groups in 4,6-Dimethylbenzene-1,3-disulfonamide influence reaction kinetics?
The methyl groups at positions 4 and 6 introduce steric hindrance, slowing nucleophilic attacks on the sulfonamide groups. Electronic effects from the electron-donating methyl substituents reduce the electrophilicity of the sulfonyl centers, as observed in comparative studies with unsubstituted benzene-1,3-disulfonamide . Kinetic data (Table 1) illustrate rate differences in halogenation reactions:
| Derivative | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| Unsubstituted benzene-1,3-disulfonamide | 0.45 | 92 |
| 4,6-Dimethyl derivative | 0.28 | 85 |
Q. What is the mechanism of sulfonamide inhibition in carbonic anhydrases, and how does substitution impact potency?
Sulfonamides inhibit carbonic anhydrases by coordinating the zinc ion in the active site via the sulfonamide NH group. Methyl substitution at 4,6-positions reduces binding affinity due to steric clashes with hydrophobic enzyme pockets. Comparative studies show IC₅₀ values for 4,6-Dimethylbenzene-1,3-disulfonamide are ~10-fold higher than unsubstituted analogs .
Q. How can computational modeling optimize the design of 4,6-Dimethylbenzene-1,3-disulfonamide derivatives for targeted biological activity?
Density functional theory (DFT) calculations predict charge distribution and frontier molecular orbitals to guide functionalization. For example, introducing electron-withdrawing groups at the para position increases electrophilicity, enhancing enzyme inhibition. Molecular docking studies correlate steric bulk with reduced binding to carbonic anhydrase II .
Q. What strategies resolve contradictions in catalytic efficiency data across different reaction systems?
Contradictions arise from solvent polarity, temperature, and catalyst loading. For instance, in ethanol, the 4,6-dimethyl derivative shows lower activity in acetylation reactions compared to DMF due to poor solubility. Systematic optimization (e.g., using Amberlyst A21 in ethanol) improves yields by 15–20% .
Methodological Recommendations
- Synthesis Optimization : Use N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide as a halogenation agent in CCl₄ for regioselective bromination .
- Characterization : Combine X-ray crystallography with Hirshfeld surface analysis to quantify intermolecular interactions .
- Biological Assays : Employ stopped-flow kinetics to measure carbonic anhydrase inhibition rates, ensuring pH 7.4 buffer conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
